Cas no 289-06-5 (1,3,4-Thiadiazole)

1,3,4-Thiadiazole 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Thiadiazole

- 4-thiadiazole

- Thiadiazole

- [1,3,4]thiadiazole

- 289-06-5

- Q27120327

- THIADIAZOLE, 1,3,4-

- 14IAC3GH7G

- MBIZXFATKUQOOA-UHFFFAOYSA-N

- CHEBI:39472

- Z1198156558

- DTXSID00183089

- AKOS006277879

- EN300-93326

- UNII-14IAC3GH7G

- G70877

- DTXCID60105580

-

- MDL: MFCD01311030

- インチ: InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H

- InChIKey: MBIZXFATKUQOOA-UHFFFAOYSA-N

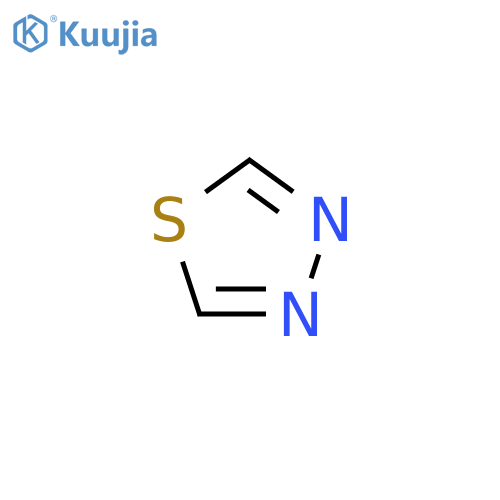

- ほほえんだ: S1C=NN=C1

計算された属性

- せいみつぶんしりょう: 85.99390

- どういたいしつりょう: 85.994

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 26.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 54A^2

じっけんとくせい

- 密度みつど: 1.299 (estimate)

- ゆうかいてん: 42.5°C

- ふってん: 204°C

- フラッシュポイント: 39.2°C

- 屈折率: 1.5300 (estimate)

- PSA: 54.02000

- LogP: 0.53810

1,3,4-Thiadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-93326-0.25g |

1,3,4-thiadiazole |

289-06-5 | 95.0% | 0.25g |

$353.0 | 2025-02-21 | |

| Enamine | EN300-93326-2.5g |

1,3,4-thiadiazole |

289-06-5 | 95.0% | 2.5g |

$1399.0 | 2025-02-21 | |

| Enamine | EN300-93326-0.05g |

1,3,4-thiadiazole |

289-06-5 | 95.0% | 0.05g |

$166.0 | 2025-02-21 | |

| Enamine | EN300-93326-0.1g |

1,3,4-thiadiazole |

289-06-5 | 95.0% | 0.1g |

$248.0 | 2025-02-21 | |

| Enamine | EN300-93326-1g |

1,3,4-thiadiazole |

289-06-5 | 95% | 1g |

$714.0 | 2023-09-01 | |

| Enamine | EN300-93326-5g |

1,3,4-thiadiazole |

289-06-5 | 95% | 5g |

$2070.0 | 2023-09-01 | |

| Aaron | AR002XOY-100mg |

1,3,4-Thiadiazole |

289-06-5 | 97% | 100mg |

$210.00 | 2025-01-21 | |

| 1PlusChem | 1P002XGM-100mg |

1,3,4-Thiadiazole |

289-06-5 | 95% | 100mg |

$352.00 | 2025-02-19 | |

| Ambeed | A346346-1g |

Thiadiazole |

289-06-5 | 97% | 1g |

$774.0 | 2025-02-28 | |

| 1PlusChem | 1P002XGM-500mg |

1,3,4-Thiadiazole |

289-06-5 | 95% | 500mg |

$745.00 | 2025-02-19 |

1,3,4-Thiadiazole 関連文献

-

Katarina Jakovljevi?,Milan D. Joksovi?,Ivana Z. Mati?,Nina Petrovi?,Tatjana Stanojkovi?,Du?an Sladi?,Miroslava Vuj?i?,Barbara Janovi?,Ljubinka Joksovi?,Sne?ana Trifunovi?,Violeta Markovi? Med. Chem. Commun. 2018 9 1679

-

Hakan S. Sayiner,Mehmet I. Yilmazer,Aisha. T. Abdelsalam,Mohamed A. Ganim,Cengiz Baloglu,Yasemin Celik Altunoglu,Mahmut Gür,Murat Saracoglu,Mohamed S. Attia,Safwat A. Mahmoud,Ekram H. Mohamed,Rabah Boukherroub,Nora Hamad Al-Shaalan,Sarah Alharthi,Fatma Kandemirli,Mohammed A. Amin RSC Adv. 2022 12 29627

-

Ahmed Kamal,A. V. Subba Rao,T. Srinivasa Reddy,Sowjanya Polepalli,Siddiq Pasha Shaik,Chandrakant Bagul,M. V. P. S. Vishnuvardhan,Nishant Jain Med. Chem. Commun. 2015 6 1842

-

Fatma A. Ragab,Helmi I. Heiba,Marwa G. El-Gazzar,Sahar M. Abou-Seri,Walaa A. El-Sabbagh,Reham M. El-Hazek Med. Chem. Commun. 2016 7 2309

-

Galina Selivanova,Alexandrina Skolyapova,Jiaying Wang,Elena Karpova,Inna Shundrina,Irina Bagryanskaya,Evgeny Amosov New J. Chem. 2022 46 1929

-

Frederick Kurzer J. Chem. Soc. C 1970 1813

-

7. A new tricyclic ring and a nitrogen–sulfur analogue of the tri-pentagon bowl: cycloaddition reactions of the unstablised 1,3,4-thiadiazolium-3-methanide 1,3-dipole: steric influences on the endo-effect: substituted pyrrolo[2,1-b]-1,3,4-thiadiazole systems: azolium 1,3-dipolesRichard N. Butler,Georgina M. Smyth,Patrick McArdle,Desmond Cunningham J. Chem. Soc. Perkin Trans. 1 2002 2851

-

Ziqiang Li,Yishuang Liu,Xiaoguang Bai,Qi Deng,Juxian Wang,Guoning Zhang,Chunling Xiao,Yaning Mei,Yucheng Wang RSC Adv. 2015 5 97089

-

9. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxideSeiju Kubota,Kouhei Toyooka,Masayuki Shibuya,Zenei Taira J. Chem. Soc. Perkin Trans. 1 1986 1357

-

Ziqiang Li,Yishuang Liu,Xiaoguang Bai,Qi Deng,Juxian Wang,Guoning Zhang,Chunling Xiao,Yaning Mei,Yucheng Wang RSC Adv. 2015 5 97089

1,3,4-Thiadiazoleに関する追加情報

1,3,4-Thiadiazole: A Comprehensive Overview

The compound with CAS No 289-06-5, commonly known as 1,3,4-thiadiazole, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This molecule is characterized by its five-membered ring structure containing one sulfur atom and two nitrogen atoms at positions 1, 3, and 4. The unique electronic properties of 1,3,4-thiadiazole make it a versatile building block in organic synthesis and a promising candidate for advanced materials development.

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in the field of coordinate covalent crystal engineering. Researchers have demonstrated that these compounds can form stable coordination networks with transition metals such as copper and zinc. These networks exhibit intriguing optical and magnetic properties, making them suitable for applications in optoelectronic devices and molecular magnets. For instance, a study published in the Journal of the American Chemical Society revealed that copper-based coordination polymers incorporating 1,3,4-thiadiazole derivatives exhibit highly tunable luminescent properties under varying conditions.

In addition to its role in coordination chemistry, 1,3,4-thiadiazole has also found applications in the field of drug discovery. The molecule's ability to act as a scaffold for bioactive compounds has led to its use in the development of novel pharmaceutical agents. For example, derivatives of 1,3,4-thiadiazole have been shown to possess potent anti-inflammatory and anticancer activities. A recent study published in the European Journal of Medicinal Chemistry demonstrated that certain 1,3,4-thiadiazole analogs exhibit selective inhibition against key enzymes involved in inflammatory pathways.

The synthesis of 1,3,4-thiadiazole and its derivatives has been extensively studied over the years. Traditional methods involve the reaction of thiourea with carbonyl compounds under acidic or basic conditions. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For instance, microwave-assisted synthesis has been employed to achieve higher yields and shorter reaction times while minimizing the use of hazardous reagents.

Another area where 1,3,4-thiadiazole has shown promise is in the field of agricultural chemistry. Certain derivatives of this compound have been identified as effective fungicides and insecticides. A study published in Pest Management Science reported that a novel 1,3,4-thiadiazole derivative exhibited superior activity against fungal pathogens compared to conventional pesticides. This finding underscores the potential of this compound in developing eco-friendly agricultural solutions.

Furthermore, the unique electronic properties of 1,3,4-thiadiazole make it an attractive candidate for applications in organic electronics. The molecule's ability to undergo redox reactions makes it suitable for use in organic photovoltaic cells and batteries. Recent research has focused on incorporating 1

289-06-5 (1,3,4-Thiadiazole) 関連製品

- 18686-82-3(2-Mercapto-1,3,4-thiadiazole)

- 4100-41-8(thiadiazol-5-amine)

- 38362-15-1(5-Chloro-1,2,4-thiadiazole)

- 144-82-1(Sulfamethizole)

- 273-13-2(2,1,3-Benzothiadiazole)

- 61929-24-6(2-Bromo-1,3,4-thiadiazole)

- 7552-07-0(1,2,4-thiadiazol-5-amine)

- 1072-71-5(1,3,4-thiadiazole-2,5-dithiol)

- 25660-71-3(2-Benzylthio-5-amino-1,3,4-thiadiazole)

- 4005-51-0(1,3,4-thiadiazol-2-amine)